![molecular formula C8H10Se B14727983 Benzene, [(methylseleno)methyl]- CAS No. 5925-78-0](/img/structure/B14727983.png)
Benzene, [(methylseleno)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(methylseleno)methyl]- is an organic compound that features a benzene ring substituted with a [(methylseleno)methyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(methylseleno)methyl]- typically involves the introduction of a [(methylseleno)methyl] group to a benzene ring. One common method is through the reaction of benzyl chloride with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NaSeCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCH}_3 + \text{NaCl} ]
Industrial Production Methods: Industrial production of Benzene, [(methylseleno)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: Benzene, [(methylseleno)methyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Selenoxide (C₆H₅CH₂Se(O)CH₃) or selenone (C₆H₅CH₂Se(O₂)CH₃).
Reduction: Regeneration of the selenide form (C₆H₅CH₂SeCH₃).
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, [(methylseleno)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential use in cancer therapy due to selenium’s role in apoptosis and cell cycle regulation.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzene, [(methylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The compound can also interact with thiol groups in proteins, affecting their function and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
- Benzyl selenide (C₆H₅CH₂SeH)
- Phenyl selenide (C₆H₅SeH)
- Methyl selenide (CH₃SeH)
Comparison: Benzene, [(methylseleno)methyl]- is unique due to the presence of both a benzene ring and a [(methylseleno)methyl] group, which imparts distinct chemical properties. Compared to benzyl selenide, it has an additional methyl group attached to the selenium atom, which can influence its reactivity and biological activity. Phenyl selenide and methyl selenide lack the benzene ring or the [(methylseleno)methyl] group, respectively, making Benzene, [(methylseleno)methyl]- more versatile in certain applications.
Propiedades
Número CAS |
5925-78-0 |
|---|---|
Fórmula molecular |
C8H10Se |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
methylselanylmethylbenzene |
InChI |
InChI=1S/C8H10Se/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
HBOLIXMCOJOFIK-UHFFFAOYSA-N |
SMILES canónico |
C[Se]CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


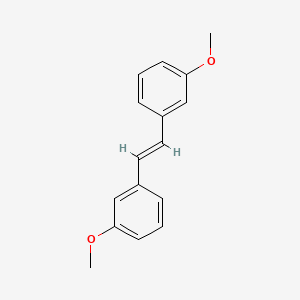
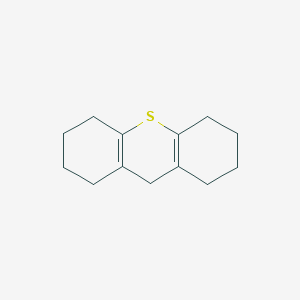
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
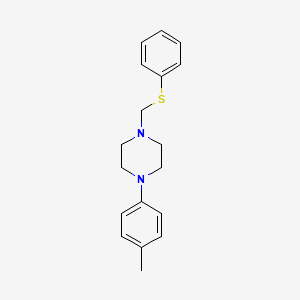

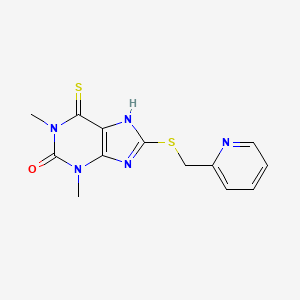
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
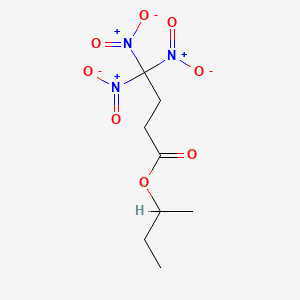
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
